N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Description
N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound is characterized by its unique structure, which includes a cyclopentyl group, two methyl groups, an oxo group, and a sulfonamide group attached to the benzimidazole core.
Properties
IUPAC Name |
N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-16-12-8-7-11(9-13(12)17(2)14(16)18)21(19,20)15-10-5-3-4-6-10/h7-10,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLCAIMKPCBWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with cyclopentanone, followed by sulfonation and methylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring and subsequent functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities.
Scientific Research Applications
N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating infections and cancer.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
- N-cyclopentyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- N-cyclopentyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Comparison: Compared to other similar compounds, N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, improving its ability to penetrate cell membranes. Additionally, the presence of both oxo and sulfonamide groups provides multiple sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
